Chlormezanone

Description

A non-benzodiazepine that is used in the management of anxiety. It has been suggested for use in the treatment of muscle spasm.

This compound is a small molecule drug with a maximum clinical trial phase of IV that was first approved in 1960. It was withdrawn in at least one region.

This compound is only found in individuals that have used or taken this drug. It is a non-benzodiazepine that is used in the management of anxiety. It has been suggested for use in the treatment of muscle spasm. [PubChem]this compound binds to central benzodiazepine receptors which interact allosterically with GABA receptors. This potentiates the effects of the inhibitory neurotransmitter GABA, increasing the inhibition of the ascending reticular activating system and blocking the cortical and limbic arousal that occurs following stimulation of the reticular pathways.

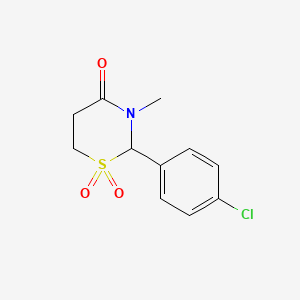

Structure

3D Structure

Propriétés

IUPAC Name |

2-(4-chlorophenyl)-3-methyl-1,1-dioxo-1,3-thiazinan-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12ClNO3S/c1-13-10(14)6-7-17(15,16)11(13)8-2-4-9(12)5-3-8/h2-5,11H,6-7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WEQAYVWKMWHEJO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(S(=O)(=O)CCC1=O)C2=CC=C(C=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12ClNO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3022798 | |

| Record name | Chlormezanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3022798 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

273.74 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Chlormezanone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015309 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

SOL (% WT/VOL) @ 25 °C: LESS THAN 0.25% IN WATER, LESS THAN 1.0% IN 95% ETHANOL, FREELY SOL IN CHLOROFORM; SLIGHTLY SOL IN DIETHYL ETHER; SPARINGLY SOL IN N-HEXANE, 1.61e+00 g/L | |

| Record name | Chlormezanone | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01178 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | CHLORMEZANONE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3300 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Chlormezanone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015309 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Color/Form |

CRYSTALS | |

CAS No. |

80-77-3, 102818-66-6, 102818-67-7 | |

| Record name | (±)-Chlormezanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=80-77-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Chlormezanone [INN:BAN:JAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000080773 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Chlormezanone, (+)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0102818666 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Chlormezanone, (-)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0102818677 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Chlormezanone | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01178 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | chlormezanone | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=759569 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | chlormezanone | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=169108 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Chlormezanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3022798 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Chlormezanone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.190 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CHLORMEZANONE, (-)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/C14WB33Y0S | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | CHLORMEZANONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GP568V9G19 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | CHLORMEZANONE, (+)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4BU37OM8KL | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | CHLORMEZANONE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3300 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Chlormezanone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015309 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

116.2-118.6, 116.2-118.2 °C, 116.2 °C | |

| Record name | Chlormezanone | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01178 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | CHLORMEZANONE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3300 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Chlormezanone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015309 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

Chlormezanone: A Technical Guide to its Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chlormezanone (B1668783) is a centrally acting, non-benzodiazepine anxiolytic and muscle relaxant formerly used for the management of anxiety and treatment of muscle spasms.[1][2][3] Marketed under trade names such as Trancopal and Fenaprim, the drug was first approved in 1960.[2][4] However, it was withdrawn from markets worldwide in 1996 due to rare but severe and serious cutaneous reactions, including toxic epidermal necrolysis.[1][5] Despite its discontinued (B1498344) status, understanding its mechanism of action remains relevant for the development of new therapeutics targeting similar pathways. This guide provides an in-depth technical overview of the research into this compound's mechanism of action, consolidating available data and experimental methodologies.

Core Mechanism of Action: GABAergic System Modulation

The primary therapeutic effects of this compound are attributed to its action on the central nervous system, specifically through the modulation of the gamma-aminobutyric acid (GABA) system.[6] GABA is the principal inhibitory neurotransmitter in the brain, and its activity is crucial for regulating neuronal excitability.[2][6]

Multiple studies indicate that this compound binds to the central benzodiazepine (B76468) binding site of the GABA-A receptor complex.[1][4][7] Acting as a positive allosteric modulator, this compound potentiates the effects of GABA.[1][4][8] This potentiation enhances the influx of chloride ions through the GABA-A receptor channel, leading to hyperpolarization of the neuron.[2] The increased inhibition reduces neuronal excitability, which manifests as anxiolytic and muscle relaxant effects.[2][6] This action is thought to increase the inhibition of the ascending reticular activating system and block the cortical and limbic arousal that follows stimulation of reticular pathways.[1][4][9]

A prominent effect observed is the preferential depression of spinal polysynaptic reflexes over monosynaptic reflexes, contributing to its muscle relaxant properties.[4][9][10]

Other Potential Mechanisms of Action

Research has suggested that this compound's activity may not be limited to the GABAergic system. One study investigating the effects of various centrally acting muscle relaxants on ion channels in pituitary GH3 cells found that this compound (at a concentration of 30 µM) enhanced the activity of large-conductance Ca²⁺-activated K⁺ (BK_Ca) channels.[11] This action could also contribute to the reduction of neuronal excitability.

Pharmacokinetics and Metabolism

The disposition of this compound has been characterized in human and animal studies. It is rapidly absorbed from the gastrointestinal tract, with effects seen within 15 to 30 minutes.[4]

Quantitative Pharmacokinetic Data

A study in eight healthy male volunteers provided key pharmacokinetic parameters following oral administration.[12] The data suggests a potential for this compound to induce its own metabolism, as indicated by the faster elimination and lower area under the curve (AUC) after chronic dosing compared to a single dose.[12]

| Parameter | Single Dose (400 mg) | Multiple Doses (400 mg/day for 8 days) |

| Cmax (Peak Plasma Concentration) | 4.62 ± 0.75 mg/L | Not Applicable |

| Tmax (Time to Peak Concentration) | 2.18 ± 1.49 h | Not Applicable |

| AUC (Area Under the Curve) | 224.93 ± 27.79 mg·h/L (AUC 0-∞) | 164.19 ± 21.70 mg·h/L (AUC at steady state) |

| Terminal Half-life (T½) | 40.50 ± 4.19 h | 37.14 ± 3.18 h |

| Trough Plasma Conc. (Day 7) | Not Applicable | 2.97 ± 0.45 mg/L |

| Trough Plasma Conc. (Day 9) | Not Applicable | 5.41 ± 0.90 mg/L |

| Table 1: Pharmacokinetic Parameters of this compound in Healthy Male Volunteers.[12] |

Metabolism

Biotransformation of this compound is extensive. Studies using radiolabeled this compound in rats and mice identified several urinary metabolites.[13] The formation of 4-chlorohippuric acid, a major metabolite in humans, involves non-enzymatic hydrolysis of the parent drug.[4][9]

| Metabolite | Species Identified In |

| p-Chlorobenzoic acid | Rats, Mice |

| p-Chlorohippuric acid | Rats, Mice, Humans |

| N-methyl-p-chlorobenzamide | Rats, Mice |

| 2-[N-methyl-N-(p-chlorobenzoyl)]carbamoylethylsulphonic acid | Rats, Mice |

| 3-Sulphopropionic acid | Rats, Mice |

| Glucuronide of p-chlorobenzoic acid | Rats, Mice |

| Table 2: Identified Metabolites of this compound.[4][9][13] |

Experimental Protocols

Pharmacokinetic Analysis in Healthy Volunteers

This protocol outlines the methodology used to determine the pharmacokinetic profile of this compound.[12]

-

Study Design: An open-label study involving eight healthy male subjects.

-

Single-Dose Phase: Subjects received a single oral dose of 400 mg this compound. Blood samples were collected at predetermined time points to characterize the absorption, distribution, and elimination phases.

-

Multiple-Dose Phase: Following a washout period, subjects received 400 mg of this compound daily for eight days. Blood samples were collected to determine trough plasma concentrations and to characterize the steady-state pharmacokinetics.

-

Bioanalytical Method: Plasma concentrations of this compound were quantified using a validated High-Performance Liquid Chromatography (HPLC) method.

-

Data Analysis: Pharmacokinetic parameters, including Cmax, Tmax, AUC, and elimination half-life, were calculated from the plasma concentration-time data.

Metabolite Identification in Animal Models

This protocol describes the general steps for identifying this compound metabolites in preclinical studies.[13]

-

Test System: Male rats and mice.

-

Dosing: Oral administration of [¹⁴C]-labeled this compound to facilitate the tracking of the drug and its metabolites.

-

Sample Collection: Urine and bile were collected over a specified period (e.g., 24 hours for rats).

-

Metabolite Separation: Collected samples were analyzed using chromatographic techniques such as Thin-Layer Chromatography (TLC) and Gas Chromatography (GC) to separate the parent drug from its metabolites.

-

Metabolite Identification: The chemical structures of the separated metabolites were elucidated using Mass Spectrometry (MS).

Ion Channel Activity Assessment

This protocol is based on experiments investigating the effect of centrally acting muscle relaxants on BK_Ca channels in cell lines.[11]

-

Test System: Pituitary GH3 cells or neuroblastoma IMR-32 cells, which endogenously express BK_Ca channels.

-

Methodology: Electrophysiological recordings, specifically using the patch-clamp technique in both whole-cell and inside-out configurations.

-

Procedure:

-

Cells are cultured and prepared for electrophysiological recording.

-

In the whole-cell configuration, a baseline Ca²⁺-activated K⁺ current (I_K(Ca)) is recorded.

-

This compound (e.g., 30 µM) is applied to the bath, and changes in I_K(Ca) are measured to determine its effect.

-

In the inside-out configuration, a patch of the cell membrane containing single BK_Ca channels is excised.

-

This compound is applied to the intracellular side of the membrane patch to observe direct effects on single-channel properties, such as open probability and mean open/closed times.

-

-

Data Analysis: The recorded currents are analyzed to quantify the effect of this compound on channel activity, including determining any shift in the voltage-activation curve.

Logical Relationship of Effects

The mechanism of this compound can be visualized as a cascade from molecular interaction to the ultimate therapeutic and adverse effects.

Conclusion

The primary mechanism of action for this compound is well-established as the positive allosteric modulation of GABA-A receptors, leading to enhanced central nervous system inhibition.[1][2][4] This action underlies its efficacy as both an anxiolytic and a skeletal muscle relaxant. Pharmacokinetic data indicates a long half-life and potential for auto-induction of its metabolism.[12] While its clinical use has ceased due to safety concerns, the detailed study of its pharmacology provides valuable insights for the rational design of safer and more effective modulators of the GABAergic system and other related neurological pathways.

References

- 1. go.drugbank.com [go.drugbank.com]

- 2. What is this compound used for? [synapse.patsnap.com]

- 3. This compound - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]

- 4. This compound | C11H12ClNO3S | CID 2717 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. This compound - Wikipedia [en.wikipedia.org]

- 6. What is the mechanism of this compound? [synapse.patsnap.com]

- 7. scbt.com [scbt.com]

- 8. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 9. This compound | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]

- 10. drugtodayonline.com [drugtodayonline.com]

- 11. Stimulatory effects of chlorzoxazone, a centrally acting muscle relaxant, on large conductance calcium-activated potassium channels in pituitary GH3 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. [Pharmacokinetics of this compound in healthy volunteers] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Biotransformation of this compound, 2-(4-chlorophenyl)-3-methyl-4-metathiazanone-1,1-dioxide, a muscle-relaxing and tranquillizing agent: the effect of combination with aspirin on its metabolic fate in rats and mice - PubMed [pubmed.ncbi.nlm.nih.gov]

Chlormezanone: A Technical Whitepaper on its Synthesis and Discovery

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive technical overview of the synthesis and discovery of chlormezanone (B1668783), a centrally acting muscle relaxant and anxiolytic. First approved in 1960, this compound was utilized for the management of anxiety and muscle spasms.[1] However, its use was discontinued (B1498344) in 1996 due to rare but severe cutaneous reactions.[1][2] This paper details the primary synthetic routes, experimental protocols, and the pharmacological mechanism of action of this compound, presenting quantitative data in a structured format and visualizing key pathways using Graphviz diagrams.

Discovery and Historical Context

This compound was introduced as a non-benzodiazepine anxiolytic and muscle relaxant in 1960.[1] It was prescribed for conditions involving anxiety, tension, and muscle spasms.[3][4][5] Despite its therapeutic use for several decades, reports of rare but serious adverse effects, specifically toxic epidermal necrolysis, led to its worldwide discontinuation by the manufacturer in 1996.[1][2][6]

Synthesis of this compound

The chemical name for this compound is 2-(4-chlorophenyl)-3-methyl-1,3-thiazinan-4-one (B1624566) 1,1-dioxide.[1] The synthesis of this compound has been approached through several routes, with the most common pathway involving the condensation of p-chlorobenzaldehyde, methylamine (B109427), and 3-mercaptopropionic acid, followed by an oxidation step. Variations in this general scheme have been developed to optimize yield and purity.

Primary Synthesis Pathway

A common and effective synthesis route for this compound proceeds through the formation of a key intermediate, 2-(4-Chlorophenyl)-4-metathiazanone. This intermediate is subsequently oxidized to yield the final product. An improved method involves the initial reaction of 4-chlorobenzaldehyde (B46862) with methylamine to form a hemiaminal, which then reacts with beta-mercaptopropionic acid.[7] This approach has been shown to produce a higher yield compared to the route involving the formation of a hemimercaptal.[7]

The final step in the synthesis is the oxidation of the sulfur atom in the 2-(4-Chlorophenyl)-4-metathiazanone intermediate. Various oxidizing agents can be employed for this purpose, with sodium perborate (B1237305) and potassium permanganate (B83412) being notable examples.[7][8]

Synthesis Pathway of this compound

Caption: A simplified diagram illustrating the primary synthesis pathway of this compound.

Quantitative Data from Synthesis

The following table summarizes key quantitative data reported in the literature for the synthesis of this compound and its intermediate.

| Parameter | Value | Reference |

| Intermediate Synthesis | ||

| Yield (via hemiaminal route) | 67% | [7] |

| Yield (via hemimercaptal route) | 42% | [7] |

| Final Product Synthesis | ||

| Purity (after recrystallization) | 99.3% | [8] |

Detailed Experimental Protocols

Protocol 1: Synthesis of 2-(4-Chlorophenyl)-3-methyl-1,3-thiazinan-4-one (Intermediate)

-

Method: This protocol is based on the optimized synthesis method described in the literature.[8]

-

Step 1: Formation of p-chlorobenzylidene methylamine

-

Add 50g of 4-chlorobenzaldehyde to 250g of toluene (B28343) in a 1000ml three-necked flask.

-

While stirring, add 10g of a suitable catalyst.

-

Pass approximately 20g of dry methylamine gas into the mixture at a temperature of 20-30°C.

-

After the gas introduction is complete, continue the reaction at 20-30°C for 3 hours.

-

After the reaction, perform suction filtration and recover the toluene under reduced pressure to obtain the crude p-chlorobenzylidene methylamine.

-

-

Step 2: Cyclization with 3-Mercaptopropionic Acid

-

The crude p-chlorobenzylidene methylamine is reacted with 3-mercaptopropionic acid in toluene.

-

The reaction mixture is heated to facilitate condensation and dehydration, leading to the formation of the cyclized intermediate.

-

The reaction solution is washed with an aqueous ammonia (B1221849) solution.

-

The organic phase is washed with water, and the toluene is removed under reduced pressure to yield the crude cyclized product.

-

Protocol 2: Oxidation to this compound

-

Method: This protocol is based on the oxidation step described in a patent for an optimized synthesis method.[8]

-

Procedure:

-

Prepare a solution of potassium permanganate in glacial acetic acid.

-

Slowly add the crude cyclized intermediate to the potassium permanganate solution, maintaining the temperature below 20°C.

-

After the addition is complete, stir the mixture at normal temperature for 3 hours.

-

Reduce the unreacted potassium permanganate with sodium bisulfite.

-

Extract the mixture with chloroform (B151607).

-

Wash the organic phase with water until neutral.

-

Recycle the chloroform and add anhydrous ethanol (B145695) to induce crystallization of the crude this compound.

-

-

Purification:

-

Add the crude this compound and activated carbon to anhydrous ethanol.

-

Reflux the mixture for 1 hour.

-

Perform suction filtration to remove the activated carbon.

-

Cool the filtrate to induce crystallization.

-

Collect the crystals by suction filtration and dry to obtain the purified this compound.

-

Mechanism of Action

This compound is a centrally acting muscle relaxant whose therapeutic effects are mediated through its interaction with the central nervous system.[3][4] Although structurally distinct from benzodiazepines, it is believed to act on the GABAergic system.[4][6]

This compound binds to the central benzodiazepine (B76468) receptors, which allosterically modulate GABA-A receptors.[1][6][9] This binding potentiates the effects of the inhibitory neurotransmitter gamma-aminobutyric acid (GABA).[3][4][6] The enhanced GABAergic activity leads to an increased influx of chloride ions into neurons, causing hyperpolarization and reduced neuronal excitability.[4] This inhibitory action in the central nervous system, particularly in the ascending reticular activating system, results in muscle relaxation and anxiolytic effects.[6][9] Additionally, it is suggested that this compound may influence the spinal reflex arc, further contributing to its muscle relaxant properties.[3]

Proposed Mechanism of Action of this compound

Caption: A diagram illustrating the proposed mechanism of action of this compound.

Conclusion

This compound represents a significant chapter in the history of anxiolytic and muscle relaxant therapeutics. While its clinical use has ceased due to safety concerns, the study of its synthesis and mechanism of action continues to be of interest to medicinal chemists and pharmacologists. The synthetic pathways, primarily involving a cyclization followed by oxidation, offer insights into the production of thiazine-based compounds. Furthermore, its interaction with the GABA-A receptor underscores the importance of this system as a target for centrally acting drugs. This technical guide provides a consolidated resource for researchers and professionals in the field of drug development, offering detailed protocols and a clear understanding of the scientific principles underlying this compound.

References

- 1. This compound | C11H12ClNO3S | CID 2717 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. What is the mechanism of this compound? [synapse.patsnap.com]

- 4. What is this compound used for? [synapse.patsnap.com]

- 5. This compound in anxiety: a drug rediscovered? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. go.drugbank.com [go.drugbank.com]

- 7. [New findings on the synthesis of the centrally acting muscle relaxant this compound and its resolution of a gram scale using a Chiralcel OD column] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. CN104817518A - Optimized this compound synthesis method - Google Patents [patents.google.com]

- 9. This compound | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]

A Technical Guide to the Synthesis of Chlormezanone Analogues and Derivatives

For Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth technical overview of the synthetic methodologies employed in the creation of chlormezanone (B1668783) analogues and derivatives. This compound, a muscle relaxant and anxiolytic agent, possesses a 2-(4-chlorophenyl)-3-methyl-1,3-thiazinan-4-one (B1624566) S,S-dioxide structure.[1] The synthesis of analogues is a critical step in drug discovery, aimed at optimizing therapeutic efficacy, altering pharmacokinetic profiles, and reducing adverse effects. The primary focus of this guide is the construction of the core 1,3-thiazinan-4-one scaffold, a versatile platform for generating diverse molecular libraries.

Core Synthetic Strategy: One-Pot Three-Component Cyclocondensation

A highly efficient and prevalent method for synthesizing the 1,3-thiazinan-4-one core, the precursor to the final this compound S,S-dioxide structure, is through a one-pot, three-component cyclocondensation reaction. This reaction involves an amine, an aldehyde, and 3-mercaptopropionic acid.[2][3] This approach is advantageous for creating chemical libraries as it allows for facile diversification by simply varying the starting components.

Caption: General scheme for the three-component synthesis of the 1,3-thiazinan-4-one core.

Experimental Protocol 1: General Synthesis of 2-Aryl-3-Alkyl-1,3-Thiazinan-4-ones

This protocol is adapted from methodologies described for the synthesis of various thiazinan-4-one derivatives.[2][3]

Materials:

-

Primary amine (e.g., 1-(2-aminoethyl)pyrrolidine) (1.0 eq)

-

Substituted aromatic aldehyde (e.g., 4-chlorobenzaldehyde) (1.0 eq)

-

3-Mercaptopropionic acid (1.0 eq)

-

Toluene (as solvent)

-

Dean-Stark apparatus (optional, for water removal)

-

Standard glassware for reflux and purification

Procedure:

-

To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add the primary amine (1.0 eq), the substituted aldehyde (1.0 eq), 3-mercaptopropionic acid (1.0 eq), and toluene.

-

Heat the reaction mixture to reflux. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC). Water is formed as a byproduct and can be removed using a Dean-Stark trap to drive the reaction to completion.

-

Continue refluxing for a period ranging from 24 to 72 hours, depending on the specific reactants used.[2]

-

After the reaction is complete, cool the mixture to room temperature.

-

Remove the solvent under reduced pressure using a rotary evaporator.

-

The crude residue can be purified via column chromatography on silica (B1680970) gel to yield the pure 2,3-disubstituted-1,3-thiazinan-4-one product.

Quantitative Data: Synthesis of this compound Analogues

The following table summarizes the synthesis of several this compound analogues based on the three-component reaction, with reported yields and key nuclear magnetic resonance (NMR) data.[3]

| Compound ID | R² Substituent (Aldehyde) | Yield (%) | Key ¹H NMR Signal (H-2 proton, δ ppm) |

| 6e | 2-Chlorophenyl | 79 | 6.18 |

| 6f | 3-Chlorophenyl | 87 | 5.80 |

| 6g | 4-Chlorophenyl | 59 | 5.81 |

| All compounds listed utilized 1-(2-aminoethyl)pyrrolidine (B145720) as the primary amine component. |

Step 2: Oxidation to the S,S-Dioxide Core

To complete the synthesis of a this compound analogue, the sulfide (B99878) in the 1,3-thiazinan-4-one ring must be oxidized to a sulfone (S,S-dioxide). This transformation is a key step in imparting the final structural and electronic properties of the molecule. Strong oxidizing agents are typically employed for this purpose.[2]

Caption: Workflow for the oxidation of the thiazinane core to the final sulfone.

Experimental Protocol 2: Oxidation of the Thiazinane Ring

This generalized protocol is based on established methods for the oxidation of similar sulfide-containing heterocyclic compounds.[2]

Materials:

-

2,3-disubstituted-1,3-thiazinan-4-one (1.0 eq)

-

Potassium permanganate (B83412) (KMnO₄) (≥ 2.0 eq)

-

Acetone (B3395972) or a suitable inert solvent

-

Standard laboratory glassware

Procedure:

-

Dissolve the synthesized 1,3-thiazinan-4-one precursor (1.0 eq) in a suitable solvent such as acetone in a round-bottom flask.

-

Cool the solution in an ice bath to control the reaction temperature.

-

Slowly add potassium permanganate (KMnO₄) portion-wise to the stirred solution. The reaction is exothermic. Maintain the temperature below 10 °C during the addition.

-

After the addition is complete, allow the reaction to stir at room temperature until TLC analysis indicates the complete consumption of the starting material.

-

Upon completion, quench the reaction by adding a saturated solution of sodium bisulfite to decompose the excess KMnO₄ and manganese dioxide precipitate.

-

Filter the mixture to remove the inorganic solids.

-

Extract the filtrate with an appropriate organic solvent (e.g., ethyl acetate (B1210297) or dichloromethane).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

The crude product can be further purified by recrystallization or column chromatography to yield the pure 1,3-thiazinan-4-one 1,1-dioxide.

This two-stage synthetic route provides a robust and flexible platform for the development of novel this compound analogues for further investigation in drug discovery programs.

References

Unraveling the Metabolic Fate of Chlormezanone: A Technical Guide to Metabolite Identification and Characterization

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chlormezanone (B1668783), a centrally acting muscle relaxant formerly used for the treatment of anxiety and muscle spasms, undergoes extensive metabolism in the body. A thorough understanding of its metabolic pathways and the characterization of its metabolites are crucial for comprehending its pharmacological and toxicological profile. This technical guide provides an in-depth overview of the identification and characterization of this compound metabolites, summarizing key findings from scientific literature. It details the metabolic transformations, presents available quantitative data, outlines experimental methodologies, and visualizes the core metabolic pathway.

This compound Metabolism: A Stepwise Breakdown

The biotransformation of this compound primarily involves the hydrolytic cleavage of its 1,3-thiazinan-4-one S,S-dioxide ring structure, followed by oxidation and conjugation reactions. This process leads to the formation of several key metabolites that are subsequently excreted, primarily in the urine. After oral administration of radiolabeled this compound in rats, approximately 74% of the dose is excreted in the urine within 24 hours, with about 10% excreted in the bile.[1]

The initial and pivotal step in this compound metabolism is the non-enzymatic hydrolysis of the parent drug. This cleavage yields 4-chlorobenzaldehyde (B46862) as a key intermediate, which then enters further metabolic pathways.

Identified Metabolites of this compound

Extensive research, primarily in animal models, has led to the identification of six major metabolites of this compound.[1] These metabolites, formed through a series of enzymatic and non-enzymatic reactions, are:

-

p-Chlorobenzoic acid: Formed by the oxidation of 4-chlorobenzaldehyde.

-

p-Chlorohippuric acid: The glycine (B1666218) conjugate of p-chlorobenzoic acid. This is a major urinary metabolite in humans.

-

N-methyl-p-chlorobenzamide: A metabolite resulting from the amidation of p-chlorobenzoic acid.

-

2-[N-methyl-N-(p-chlorobenzoyl)]carbamoylethylsulphonic acid: A more complex metabolite formed through conjugation pathways.

-

3-Sulphopropionic acid: A metabolite indicating the breakdown of the thiazinane ring.

-

Glucuronide of p-chlorobenzoic acid: A phase II metabolite formed by the conjugation of p-chlorobenzoic acid with glucuronic acid.

Quantitative Analysis of this compound and its Metabolites

While comprehensive quantitative data for all identified this compound metabolites in humans remains limited in publicly available literature, pharmacokinetic studies of the parent drug provide some insights into its disposition. It is important to note that major metabolites of this compound were not detected in plasma or urine in one study with elderly patients, where only 3% of the drug was excreted unchanged.[2] Another study also reported that a metabolic product of this compound could not be detected in human plasma samples.[3]

The following table summarizes the pharmacokinetic parameters of this compound in healthy volunteers after oral administration.

| Parameter | Single Dose (400 mg)[4] | Multiple Doses (400 mg/day for 8 days)[4] | Single Dose (200 mg) |

| Cmax (mg/L) | 4.62 ± 0.75 | - | 1.86 ± 0.2 (at 1h) |

| Tmax (h) | 2.18 ± 1.49 | - | 1 |

| AUC (mg.h/L) | 224.93 ± 27.79 (AUC₀-∞) | 164.19 ± 21.70 (AUCτ) | - |

| t½ (h) | 40.50 ± 4.19 | 37.14 ± 3.18 | 23 ± 2.3 |

| Trough Plasma Concentration (Day 7) (mg/L) | - | 2.97 ± 0.45 | - |

| Trough Plasma Concentration (Day 9) (mg/L) | - | 5.41 ± 0.90 | - |

Cmax: Maximum plasma concentration; Tmax: Time to reach Cmax; AUC: Area under the plasma concentration-time curve; t½: Elimination half-life; AUCτ: Area under the curve during a dosing interval at steady state.

Experimental Protocols for Metabolite Identification and Characterization

The identification and quantification of this compound metabolites necessitate a combination of sophisticated analytical techniques. Below are detailed methodologies that can be adapted for the comprehensive analysis of these compounds in biological matrices.

Sample Preparation: Urine

-

Collection: Collect spot or 24-hour urine samples from subjects administered with this compound. To prevent degradation, store samples at -20°C or below until analysis.

-

Enzymatic Hydrolysis (for Glucuronide Metabolites): To a 1 mL aliquot of urine, add 100 µL of β-glucuronidase solution (from Helix pomatia) in acetate (B1210297) buffer (pH 5.0). Incubate the mixture at 37°C for 18 hours to cleave the glucuronide conjugates.

-

Extraction:

-

Acidify the urine sample (hydrolyzed or non-hydrolyzed) to pH 2-3 with hydrochloric acid.

-

Perform liquid-liquid extraction (LLE) with a suitable organic solvent such as ethyl acetate (2 x 5 mL).

-

Alternatively, utilize solid-phase extraction (SPE) with a C18 cartridge for more efficient cleanup and concentration of the analytes.

-

-

Derivatization (for GC-MS analysis): Evaporate the organic extract to dryness under a gentle stream of nitrogen. Reconstitute the residue in a suitable solvent and derivatize with an agent like BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide) with 1% TMCS (trimethylchlorosilane) to increase the volatility of the acidic metabolites for gas chromatography.

Analytical Instrumentation and Conditions

-

System: A standard HPLC system equipped with a UV detector.

-

Column: A reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm particle size).

-

Mobile Phase: An isocratic or gradient mixture of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile (B52724) or methanol). The specific composition should be optimized for the separation of all target metabolites.

-

Flow Rate: Typically 1.0 mL/min.

-

Detection: UV detection at a wavelength optimized for the chromophores of the metabolites (e.g., around 230 nm).

-

Quantification: Based on the peak area of the analytes compared to a calibration curve prepared with authentic standards.

-

System: An LC system coupled to a tandem mass spectrometer (e.g., a triple quadrupole or Q-TOF instrument).

-

Ionization Source: Electrospray ionization (ESI) in both positive and negative ion modes to cover a wide range of metabolites.

-

Scan Mode: Full scan for initial screening and product ion scan (for fragmentation analysis) or multiple reaction monitoring (MRM) for targeted quantification.

-

Collision Energy: Optimized for each metabolite to achieve characteristic fragmentation patterns for structural elucidation and sensitive detection.

-

Data Analysis: Metabolite identification is based on accurate mass measurements, isotopic patterns, and fragmentation spectra. Quantification is achieved using stable isotope-labeled internal standards.

-

System: A GC system coupled to a mass spectrometer.

-

Column: A capillary column with a non-polar or medium-polarity stationary phase (e.g., DB-5ms).

-

Carrier Gas: Helium at a constant flow rate.

-

Injection Mode: Splitless injection for trace analysis.

-

Temperature Program: An optimized temperature ramp to ensure good separation of the derivatized metabolites.

-

Ionization: Electron ionization (EI) at 70 eV.

-

Data Analysis: Identification is based on the retention time and the mass spectrum, which can be compared to spectral libraries (e.g., NIST).

Visualizing the Metabolic Landscape

The following diagrams illustrate the metabolic pathway of this compound and a typical experimental workflow for its metabolite identification.

Caption: Metabolic pathway of this compound.

References

- 1. Biotransformation of this compound, 2-(4-chlorophenyl)-3-methyl-4-metathiazanone-1,1-dioxide, a muscle-relaxing and tranquillizing agent: the effect of combination with aspirin on its metabolic fate in rats and mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Pharmacokinetics of this compound in elderly patients - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Determination of this compound in human plasma after administration of this compound formulations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. [Pharmacokinetics of this compound in healthy volunteers] - PubMed [pubmed.ncbi.nlm.nih.gov]

Chlormezanone: A Technical Guide to In Vitro and In Vivo Studies

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chlormezanone (B1668783) is a centrally-acting muscle relaxant and anxiolytic agent that was previously used in clinical practice. Its therapeutic effects are primarily attributed to its modulation of the γ-aminobutyric acid type A (GABA-A) receptor, the main inhibitory neurotransmitter receptor in the central nervous system. Although this compound has been discontinued (B1498344) in many countries due to rare but severe adverse cutaneous reactions, its pharmacology continues to be of interest to researchers studying GABAergic neurotransmission and drug-induced toxicities. This technical guide provides an in-depth overview of the in vitro and in vivo studies investigating the pharmacodynamics and safety profile of this compound.

In Vitro Studies: GABA-A Receptor Modulation

Quantitative Data

The following table summarizes the in vitro data for chlormethiazole, which can be used as a proxy to understand the potential potency of this compound at the GABA-A receptor.

| Compound | Assay | Receptor/Channel | Preparation | Value | Reference |

| Chlormethiazole | [35S]-TBPS Binding Inhibition | GABA-A Receptor Chloride Channel | Rat Brain | IC50 = 140 µM | [1] |

| Chlormethiazole | Potentiation of GABA-induced Currents | α1β1γ2 GABA-A Receptor | Recombinant Human | EC50 = 21.7 µM | [2] |

| Chlormethiazole | Potentiation of GABA-induced Currents | α1β2γ2 GABA-A Receptor | Recombinant Human | EC50 = 43.3 µM | [2] |

Disclaimer: The data presented above is for chlormethiazole, a compound structurally similar to this compound. This information should be interpreted with caution as the actual values for this compound may differ.

Signaling Pathway

This compound is understood to act as a positive allosteric modulator of the GABA-A receptor. This interaction enhances the effect of GABA, leading to an increased influx of chloride ions into the neuron, hyperpolarization of the cell membrane, and ultimately, a decrease in neuronal excitability.

Caption: this compound's modulation of the GABA-A receptor signaling pathway.

Experimental Protocols

This protocol is a standard method to determine the binding affinity of a test compound to the benzodiazepine (B76468) site of the GABA-A receptor.

-

Membrane Preparation:

-

Homogenize rat whole brain (minus cerebellum) in ice-cold 50 mM Tris-HCl buffer (pH 7.4).

-

Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C.

-

Centrifuge the resulting supernatant at 20,000 x g for 20 minutes at 4°C.

-

Wash the pellet by resuspending in fresh buffer and repeating the centrifugation step three times.

-

Resuspend the final pellet in a known volume of buffer and determine the protein concentration using a standard method (e.g., Bradford assay).

-

-

Binding Assay:

-

In a 96-well plate, add the following in order:

-

Assay buffer (50 mM Tris-HCl, pH 7.4).

-

Increasing concentrations of this compound or a reference compound (e.g., unlabeled flunitrazepam for determining non-specific binding).

-

A fixed concentration of [3H]Flunitrazepam (e.g., 1 nM).

-

The prepared brain membrane homogenate (typically 100-200 µg of protein).

-

-

Incubate the plate at 4°C for 60-90 minutes.

-

-

Filtration and Scintillation Counting:

-

Rapidly filter the incubation mixture through glass fiber filters (e.g., Whatman GF/B) using a cell harvester.

-

Wash the filters three times with ice-cold assay buffer to remove unbound radioligand.

-

Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a liquid scintillation counter.

-

-

Data Analysis:

-

Calculate specific binding by subtracting non-specific binding (counts in the presence of a high concentration of unlabeled ligand) from total binding.

-

Plot the percentage of specific binding against the logarithm of the competitor concentration.

-

Determine the IC50 value (the concentration of the competitor that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis.

-

Calculate the equilibrium dissociation constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

References

Chlormezanone: A Technical Guide to its Cellular Targets and Binding Sites

For Researchers, Scientists, and Drug Development Professionals

Abstract

Chlormezanone (B1668783), a centrally acting muscle relaxant and anxiolytic agent, has a multifaceted mechanism of action primarily centered on the modulation of inhibitory neurotransmission. This technical guide provides an in-depth exploration of the known cellular targets of this compound, with a principal focus on its interaction with the GABA-A receptor complex. Additionally, emerging evidence of its effects on other ion channels, such as the large-conductance calcium-activated potassium (BKCa) channels, is discussed. While quantitative binding affinities for this compound are not extensively reported in publicly available literature, this document compiles the existing qualitative and semi-quantitative data. Detailed experimental protocols for characterizing such drug-target interactions are provided to facilitate further research. The guide also includes visualizations of the relevant signaling pathways and experimental workflows to offer a comprehensive understanding of this compound's molecular pharmacology.

Primary Cellular Target: GABA-A Receptor

The principal cellular target of this compound is the γ-aminobutyric acid type A (GABA-A) receptor, the main inhibitory neurotransmitter receptor in the central nervous system. This compound acts as a positive allosteric modulator of the GABA-A receptor, binding to a site distinct from the GABA binding site itself.[1][2]

Binding Site: The Benzodiazepine (B76468) Receptor Site

Evidence suggests that this compound binds to the benzodiazepine (BZD) site on the GABA-A receptor, an interface between the α and γ subunits of the receptor complex.[1] By binding to this site, this compound enhances the effect of GABA, increasing the frequency of chloride channel opening, leading to an influx of chloride ions and hyperpolarization of the neuron. This potentiation of GABAergic inhibition is the basis for its muscle relaxant and anxiolytic properties.

Quantitative Binding Data

| Target | Ligand/Modulator | Method | Result | Reference |

| GABA-A Receptor | This compound | Functional Assays | Positive Allosteric Modulator | [1][2] |

Signaling Pathway

The binding of this compound to the benzodiazepine site of the GABA-A receptor potentiates the inhibitory effect of GABA. This leads to an increased influx of chloride ions (Cl⁻) upon GABA binding, resulting in hyperpolarization of the neuronal membrane and a decrease in neuronal excitability.

References

Chlormezanone: A Technical Overview for Muscle Relaxation Research

For Researchers, Scientists, and Drug Development Professionals

Abstract

Chlormezanone (B1668783) is a centrally acting muscle relaxant that was previously used for the treatment of muscle spasms and anxiety.[1] Its primary mechanism of action is believed to be the potentiation of γ-aminobutyric acid (GABA)ergic neurotransmission through interaction with GABA-A receptors. Despite its historical use, this compound was withdrawn from the market in many countries in 1996 due to rare but severe skin reactions.[1] This guide provides a technical overview of the available scientific data on this compound's muscle relaxant properties, including a summary of clinical and preclinical findings, its proposed mechanism of action, and relevant experimental protocols. Due to the discontinuation of the drug, comprehensive modern preclinical data, including detailed dose-response studies and receptor binding affinities, are limited in the publicly available literature.

Mechanism of Action

This compound's muscle relaxant effects are primarily attributed to its action on the central nervous system. It is thought to enhance the effects of GABA, the main inhibitory neurotransmitter in the brain. The proposed mechanism involves the allosteric modulation of the GABA-A receptor, which leads to an increased influx of chloride ions into neurons. This hyperpolarization of the neuronal membrane makes it more difficult for neurons to fire, resulting in a decrease in neuronal excitability and subsequent muscle relaxation.

Signaling Pathway

The interaction of this compound with the GABA-A receptor initiates a signaling cascade that culminates in muscle relaxation. The binding of this compound to a regulatory site on the GABA-A receptor is believed to increase the receptor's affinity for GABA. This enhanced GABA binding leads to a more frequent or prolonged opening of the associated chloride ion channel. The resulting influx of chloride ions hyperpolarizes the postsynaptic neuron, reducing its firing rate and contributing to the overall muscle relaxant effect.

Quantitative Data

Quantitative data on the efficacy of this compound for muscle relaxation is limited. The following tables summarize the available data from a key clinical trial and a neurophysiological study.

Table 1: Clinical Efficacy in Painful Muscle Spasm

| Treatment Group | Number of Patients | Percentage of Patients Showing Improvement |

| This compound | 100 | 57% |

| Placebo | 100 | 53% |

| Orphenadrine (B1219630) | 100 | 66% |

| Orphenadrine/Paracetamol | 100 | 71% |

| Data from a double-blind controlled trial in 400 patients with painful muscle spasm.[2] |

Table 2: Electromyographic (EMG) Study Findings

| Neurophysiological Parameter | Effect of this compound | Effect of Diazepam | Effect of Orphenadrine Citrate (B86180) |

| H-Reflex | No effect | Extended time between stimulus and reflex | Not reported |

| Unloading Reflex (Silent Period) | No effect | Statistically significant increase | Statistically significant increase |

| Data from an electromyographic study in at least 65 patients.[3] |

Experimental Protocols

Detailed experimental protocols for studies specifically investigating this compound are scarce in the available literature. The following sections describe the general methodologies for the key studies cited and for common preclinical assessments of muscle relaxant properties.

Clinical Trial in Painful Muscle Spasm (Valtonen, 1975)

-

Objective: To compare the efficacy of this compound, orphenadrine, orphenadrine/paracetamol, and placebo in treating painful skeletal muscle spasms.[2]

-

Study Design: A double-blind, controlled clinical trial.[2]

-

Participants: 400 patients with painful muscle spasm resulting from one of five common musculoskeletal diseases.[2]

-

Intervention: Patients were treated for one week with one of the four interventions. The specific dosage of this compound administered is not detailed in the available abstract.[2]

-

Outcome Measure: Subjective assessment of treatment efficacy by the patients after one week.[2]

Electromyographic (EMG) Study (Ollinger et al., 1985)

-

Objective: To assess the effectiveness of diazepam, this compound, and orphenadrine citrate in reducing muscle tension using electromyography.[3]

-

Study Design: The study involved at least 65 patients. The specific design (e.g., crossover, parallel group) is not detailed in the abstract.[3]

-

Methodology: Electromyography was used to record mono- and polysynaptic reflex responses, specifically the H-reflex and the unloading reflex (silent period), as well as tiredness reactions.[3] The specific muscles tested, stimulation parameters, and the dosage of this compound are not available in the abstract.[3]

Preclinical Models for Muscle Relaxation

While specific preclinical data for this compound is lacking, the following are standard in vivo assays used to evaluate the efficacy of muscle relaxants.

-

Rotarod Test: This test assesses motor coordination and balance. Animals are placed on a rotating rod, and the latency to fall is measured. Muscle relaxants typically decrease the time an animal can stay on the rod.

-

Inclined Plane Test: This test measures the ability of an animal to remain on a tilted surface. The angle of the plane at which the animal slides off is recorded. Muscle relaxants reduce the maximum angle at which an animal can maintain its position.

-

Grip Strength Test: This test measures the force an animal can exert with its limbs. A dynamometer is used to quantify the grip strength. Muscle relaxants are expected to decrease grip strength.

Conclusion

This compound is a centrally acting muscle relaxant that likely exerts its effects through the potentiation of GABA-A receptor activity. Clinical evidence suggests a modest, though not statistically significant, benefit over placebo in treating painful muscle spasms.[2] However, a neurophysiological study using EMG did not show an effect on spinal reflexes.[3] The discontinuation of this compound due to safety concerns has limited the availability of comprehensive, modern preclinical and clinical data. Further research, should it be undertaken, would be necessary to fully elucidate its pharmacological profile, including its precise binding affinity for the GABA-A receptor and its dose-dependent effects in preclinical models of muscle relaxation.

References

- 1. This compound | C11H12ClNO3S | CID 2717 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. A controlled clinical trial of this compound, orphenadrine, orphenadrine/paracetamol and placebo in the treatment of painful skeletal muscle spasms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. [Results of electromyographic studies with central muscle relaxants--feasibility of objectivization and standardization] - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to Chlormezanone Anxiolytic Effects Research Models

For Researchers, Scientists, and Drug Development Professionals

Abstract

Chlormezanone (B1668783), a non-benzodiazepine anxiolytic and muscle relaxant, was formerly marketed for the management of anxiety and muscle spasms before its worldwide discontinuation in 1996 due to rare but severe cutaneous reactions.[1][2][3] Its mechanism of action involves the modulation of the central nervous system, primarily through interaction with the GABAergic system.[4][5][6] This technical guide provides an in-depth overview of the preclinical research models used to investigate the anxiolytic effects of this compound. It details the experimental protocols for key behavioral assays, summarizes the expected quantitative outcomes, and illustrates the underlying molecular pathways and experimental workflows.

Core Mechanism of Action

This compound exerts its anxiolytic effects by acting as a positive allosteric modulator at the benzodiazepine (B76468) site of the GABA-A receptor.[1][6] GABA (γ-aminobutyric acid) is the primary inhibitory neurotransmitter in the central nervous system.[5] The GABA-A receptor is a ligand-gated ion channel that, upon binding with GABA, opens to allow the influx of chloride ions (Cl-).[4] This influx hyperpolarizes the neuron, decreasing its excitability and thus producing a calming or inhibitory effect.[4]

This compound binds to a site on the GABA-A receptor distinct from the GABA binding site itself.[1] This binding enhances the effect of GABA, increasing the frequency of the chloride channel opening.[4] The resulting potentiation of GABAergic inhibition in brain regions associated with anxiety, such as the amygdala and limbic system, is believed to be the primary mechanism for its anxiolytic properties.[1] Some evidence also suggests that this compound may have an influence on other neurotransmitter systems, such as serotonin (B10506) and norepinephrine, and may affect the spinal reflex arc, contributing to its muscle relaxant properties.[5][7]

Preclinical Anxiolytic Drug Screening Workflow

The evaluation of a compound like this compound for anxiolytic properties typically follows a structured preclinical workflow. This process begins with the initial screening in high-throughput in vitro assays to determine receptor binding and functional activity. Promising candidates then advance to in vivo behavioral models in rodents to assess their anxiolytic efficacy and potential side effects.

Animal Models for Anxiolytic Activity

Several validated animal models are used to screen for anxiolytic drug activity. These tests are based on the unconditioned responses of rodents to novel or aversive environments.

Elevated Plus Maze (EPM)

The EPM is a widely used model to assess anxiety-like behavior in rodents. The test is based on the conflict between the animal's natural tendency to explore a novel environment and its aversion to open, elevated spaces.

-

Apparatus: The maze is shaped like a plus sign (+) and elevated above the floor (typically 50-70 cm for rats). It consists of two open arms and two closed arms of equal dimensions (e.g., 50 cm long x 10 cm wide for rats), with the closed arms having high walls (e.g., 40 cm).

-

Animal Subjects: Male rats (e.g., Wistar or Sprague-Dawley) or mice are commonly used. Animals are housed in a controlled environment and habituated to the testing room before the experiment.

-

Procedure:

-

Administer this compound or a vehicle control intraperitoneally (i.p.) or orally (p.o.) at a predetermined time before the test (e.g., 30 minutes).

-

Place the animal in the center of the maze, facing one of the open arms.

-

Allow the animal to explore the maze for a 5-minute session.

-

The session is recorded by a video camera mounted above the maze for later analysis.

-

-

Parameters Measured:

-

Time spent in the open arms.

-

Number of entries into the open arms.

-

Time spent in the closed arms.

-

Number of entries into the closed arms.

-

Total number of arm entries (as a measure of general locomotor activity).

-

| Treatment Group | Dose (mg/kg) | % Time in Open Arms (Mean ± SEM) | Open Arm Entries (Mean ± SEM) | Total Arm Entries (Mean ± SEM) |

| Vehicle | - | 15.2 ± 2.1 | 4.3 ± 0.8 | 18.5 ± 2.5 |

| This compound | 10 | Increase Expected | Increase Expected | No Significant Change |

| This compound | 20 | Significant Increase Expected | Significant Increase Expected | No Significant Change |

| Diazepam (Control) | 2 | 35.8 ± 4.5 | 8.1 ± 1.2 | 19.2 ± 2.8 |

Anxiolytic compounds like this compound are expected to significantly increase the percentage of time spent in and the number of entries into the open arms, without significantly affecting the total number of arm entries, which would indicate a specific anxiolytic effect rather than general hyperactivity.

Light-Dark Box Test

This model is based on the innate aversion of rodents to brightly illuminated areas and their spontaneous exploratory behavior in a novel environment.

-

Apparatus: A box divided into two compartments: a small, dark compartment (approximately 1/3 of the box) and a larger, illuminated compartment (approximately 2/3 of the box). The compartments are connected by a small opening.

-

Animal Subjects: Mice are frequently used in this paradigm.

-

Procedure:

-

Administer this compound or vehicle control.

-

Place the mouse in the center of the illuminated compartment, facing away from the opening.

-

Allow the animal to explore the apparatus for a 5 to 10-minute period.

-

Behavior is recorded and analyzed using a video tracking system.

-

-

Parameters Measured:

-

Time spent in the light compartment.

-

Latency to first enter the dark compartment.

-

Number of transitions between the two compartments.

-

Locomotor activity within each compartment.

-

Note: The following table is a representative example of expected results for an anxiolytic.

| Treatment Group | Dose (mg/kg) | Time in Light Box (s) (Mean ± SEM) | Number of Transitions (Mean ± SEM) |

| Vehicle | - | 120 ± 15 | 18 ± 3 |

| This compound | 25 | Increase Expected | Increase Expected |

| This compound | 50 | Significant Increase Expected | Significant Increase Expected |

| Diazepam (Control) | 1.5 | 195 ± 20 | 32 ± 4 |

Anxiolytic drugs are expected to increase the time spent in the light compartment and the number of transitions between compartments.

Vogel Conflict Test

This is a conflict-based model where the animal's motivation to drink (due to water deprivation) is suppressed by punishment (a mild electric shock).

-

Apparatus: An operant chamber with a grid floor and a drinking spout connected to a water source and a shock generator.

-

Animal Subjects: Typically, water-deprived rats.

-

Procedure:

-

Water-deprive the rats for 24-48 hours prior to the test.

-

Administer this compound or vehicle control.

-

Place the rat in the chamber.

-

After a set number of licks on the drinking spout (e.g., every 20th lick), a mild, brief electric shock is delivered through the spout and the floor grid.

-

The session typically lasts for a fixed duration (e.g., 3-5 minutes).

-

-

Parameters Measured:

-

The total number of licks.

-

The number of shocks received (or the number of punished drinking periods).

-

Note: The following table is a representative example of expected results for an anxiolytic.

| Treatment Group | Dose (mg/kg) | Number of Punished Licks (Mean ± SEM) |

| Vehicle | - | 25 ± 5 |

| This compound | 50 | Increase Expected |

| This compound | 100 | Significant Increase Expected |

| Chlordiazepoxide (Control) | 5 | 75 ± 10 |

Anxiolytic compounds are expected to increase the number of punished licks, indicating a reduction in the suppressive effect of the punishment.

Staircase Test

This test is used to differentiate between the anxiolytic and sedative effects of a drug by measuring exploratory behavior (rearing) and locomotor activity (steps climbed).

-

Apparatus: An enclosed staircase with five steps.

-

Animal Subjects: Naive mice are typically used.

-

Procedure:

-

Administer this compound or vehicle control.

-

Place the mouse at the bottom of the staircase.

-

Observe the animal for a 3-minute period.

-

-

Parameters Measured:

-

Number of steps climbed (locomotor activity).

-

Number of rearings (exploratory/anxiety-related behavior).

-

Note: The following table is a representative example of expected results for an anxiolytic.

| Treatment Group | Dose (mg/kg) | Number of Rearings (Mean ± SEM) | Number of Steps Climbed (Mean ± SEM) |

| Vehicle | - | 25 ± 3 | 18 ± 2 |

| This compound | 20 | Decrease Expected | No Significant Change |

| This compound | 40 | Significant Decrease Expected | No Significant Change or slight decrease |

| Chlordiazepoxide (Control) | 5 | 12 ± 2 | 17 ± 2 |

A classic anxiolytic profile is a dose-dependent reduction in the number of rearings at doses that do not significantly affect the number of steps climbed. A parallel reduction in both parameters suggests a sedative effect rather than a specific anxiolytic action.[8]

Conclusion

The anxiolytic properties of this compound, mediated primarily through the potentiation of GABA-A receptor function, can be robustly evaluated using a battery of preclinical behavioral models. The Elevated Plus Maze, Light-Dark Box, Vogel Conflict Test, and Staircase Test each provide unique insights into the drug's effects on anxiety-like behaviors. While specific historical data on this compound in these assays is sparse in modern databases, the detailed protocols and expected outcomes outlined in this guide provide a comprehensive framework for researchers investigating compounds with similar mechanisms of action. The integration of these behavioral models with in vitro pharmacological profiling is essential for the successful discovery and development of novel anxiolytic agents.

References

- 1. go.drugbank.com [go.drugbank.com]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. This compound | C11H12ClNO3S | CID 2717 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. What is this compound used for? [synapse.patsnap.com]

- 5. What is the mechanism of this compound? [synapse.patsnap.com]

- 6. This compound | GABAA Receptors | Tocris Bioscience [tocris.com]

- 7. drugtodayonline.com [drugtodayonline.com]

- 8. The staircase test in mice: a simple and efficient procedure for primary screening of anxiolytic agents - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for the Assay of Chlormezanone

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chlormezanone (B1668783) is a muscle relaxant that has been used to treat anxiety and muscle spasms. Although its use has declined, the need for accurate and reliable methods for its quantification in biological matrices remains crucial for pharmacokinetic studies, toxicological assessments, and drug development research. These application notes provide detailed protocols for the determination of this compound using High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and a proposed Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) method. Additionally, the underlying mechanism of action is illustrated to provide a comprehensive understanding for researchers.

Mechanism of Action: Modulation of GABAergic Neurotransmission

This compound is understood to exert its therapeutic effects by acting on the central nervous system. It is thought to modulate the activity of gamma-aminobutyric acid (GABA), the primary inhibitory neurotransmitter in the brain.[1] this compound binds to the benzodiazepine (B76468) site on the GABA-A receptor, which is a ligand-gated ion channel.[1] This binding allosterically modulates the receptor, increasing its affinity for GABA. The potentiation of GABA's effects leads to an increased frequency of chloride (Cl-) channel opening, resulting in hyperpolarization of the neuron and a reduction in neuronal excitability. This inhibitory action is believed to be the basis for its muscle relaxant and anxiolytic properties.

Analytical Methods for this compound Quantification

The quantification of this compound in biological samples, such as human plasma, is essential for pharmacokinetic and bioavailability studies. HPLC with UV detection is a widely used and robust method. For higher sensitivity and selectivity, LC-MS/MS is the preferred technique.

HPLC-UV Method for Quantification in Human Plasma

This protocol is based on established methods for the analysis of this compound in human plasma.[2]

Experimental Workflow:

Protocol:

a. Sample Preparation (Liquid-Liquid Extraction)

-

To 1.0 mL of human plasma in a centrifuge tube, add a suitable internal standard (e.g., Loxapine).

-

Add 5.0 mL of ethyl acetate (B1210297) as the extraction solvent.

-

Vortex the mixture for 2 minutes to ensure thorough mixing.

-

Centrifuge at 4000 rpm for 10 minutes to separate the organic and aqueous layers.

-

Transfer the upper organic layer (ethyl acetate) to a clean tube.

-

Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the residue in 200 µL of the mobile phase.

-

Vortex for 30 seconds and transfer to an HPLC vial for analysis.

b. Chromatographic Conditions

| Parameter | Condition |